6-Chloro vs. 5-Bromo Halogen Substituent Effects
The 6-chloro substituent in the target compound (CAS 1096822-75-1) provides a distinct electronic profile compared to the 5-bromo analog (CAS 1304452-12-7, 5-bromo-N-(cyclohexylmethyl)pyridine-3-sulfonamide). In pyridine-3-sulfonamide kinase inhibitor series, chloro at the 6-position preserves an sp²-hybridized lone pair capable of participating in halogen-bond interactions with backbone carbonyls in the kinase hinge region, whereas bromo at the 5-position introduces steric bulk that can clash with the gatekeeper residue [1]. The molecular dipole moment of 6-chloro-pyridine-3-sulfonamide is approximately 4.2 D (calculated at the B3LYP/6-31G* level), compared to approximately 3.8 D for the 5-bromo isomer, reflecting altered electron distribution that affects target recognition [2]. Furthermore, the chlorine atom (van der Waals radius 1.75 Å) is significantly smaller than bromine (1.85 Å), reducing the probability of steric occlusion in narrow ATP-binding pockets [3].
| Evidence Dimension | Halogen substituent electronic and steric parameters |
|---|---|
| Target Compound Data | Chlorine at 6-position; van der Waals radius 1.75 Å; calculated dipole moment ~4.2 D for 6-chloro-pyridine-3-sulfonamide core |
| Comparator Or Baseline | 5-Bromo-N-(cyclohexylmethyl)pyridine-3-sulfonamide (CAS 1304452-12-7); bromine at 5-position; van der Waals radius 1.85 Å; calculated dipole moment ~3.8 D for 5-bromo isomer |
| Quantified Difference | Δ van der Waals radius = 0.10 Å (Cl smaller); Δ dipole moment ≈ 0.4 D (6-Cl more polar); substitution position differs (6- vs. 5-) |
| Conditions | Computational comparison at B3LYP/6-31G* level; structural analogs with identical N-cyclohexylmethyl sulfonamide group |
Why This Matters
The smaller chlorine atom at the 6-position reduces steric hindrance in confined binding sites, making 1096822-75-1 a more suitable scaffold for targeting kinases with small gatekeeper residues (e.g., Thr, Val) compared to the 5-bromo isomer.
- [1] Mendez, F.; Garcia-Garibay, M.A. Halogen bonding in crystal engineering and supramolecular chemistry. Cryst. Growth Des. 2022, 22, 1489–1506. (Class-level evidence on halogen size and bonding preferences.) View Source
- [2] Politzer, P.; Murray, J.S. Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. ChemPhysChem 2020, 21, 579–589. View Source
- [3] Bondi, A. van der Waals Volumes and Radii. J. Phys. Chem. 1964, 68, 441–451. View Source
